2-[(4-Ethylcyclohexyl)amino]ethan-1-ol
Description
2-[(4-Ethylcyclohexyl)amino]ethan-1-ol is an ethanolamine derivative featuring a 4-ethylcyclohexyl substituent attached to the amino group of ethanolamine. This compound combines the hydrophilic properties of ethanolamine with the hydrophobic cyclohexyl moiety, making it a candidate for applications in surfactant chemistry, pharmaceutical intermediates, or coordination chemistry. Its synthesis likely involves nucleophilic substitution between ethanolamine and a 4-ethylcyclohexyl halide or via reductive amination of 4-ethylcyclohexanone with ethanolamine derivatives .
Properties
IUPAC Name |
2-[(4-ethylcyclohexyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-9-3-5-10(6-4-9)11-7-8-12/h9-12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBAAXUFCMHOGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethylcyclohexyl)amino]ethan-1-ol typically involves the reaction of 4-ethylcyclohexylamine with ethylene oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, often involving multiple purification steps to remove impurities and by-products. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethylcyclohexyl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a corresponding amine oxide.
Reduction: : The compound can be reduced to form a secondary amine.
Substitution: : The hydroxyl group can be substituted with other functional groups, such as halides or sulfonates.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Reagents such as thionyl chloride (SOCl2) or tosyl chloride (TsCl) are typically employed.
Major Products Formed
Oxidation: : Formation of amine oxides.
Reduction: : Formation of secondary amines.
Substitution: : Formation of alkyl halides or sulfonates.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
2-[(4-Ethylcyclohexyl)amino]ethan-1-ol has been studied for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, including neurotransmitter receptors. Specifically, compounds with similar structures have shown activity as serotonin receptor antagonists, which could be beneficial in treating mood disorders and anxiety .
Antimicrobial Activity:
Recent studies have indicated that derivatives of this compound may exhibit antimicrobial properties. For instance, research into related cyclohexylamines has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be explored for developing new antimicrobial agents .
Materials Science
Liquid Crystal Applications:
In materials science, this compound can be utilized in the synthesis of liquid crystal polymers. These polymers are crucial for developing advanced electronic displays and sensors. The compound's ability to modify the orientation of liquid crystal molecules enhances the performance of liquid crystal displays (LCDs), making it a valuable component in this field .
Synthesis of Novel Polymers:
The compound can also serve as a building block in the synthesis of comb-like polystyrene derivatives, which have applications in drug delivery systems and as additives in various industrial processes. The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability .
Case Studies
Mechanism of Action
The mechanism by which 2-[(4-Ethylcyclohexyl)amino]ethan-1-ol exerts its effects depends on its specific application
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects: The 4-ethylcyclohexyl group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to the 2-methylcyclohexyl analog .
Synthesis Complexity: Compounds with branched alkyl chains (e.g., 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol) require multi-step C-N bond-forming reactions, as seen in hydroxychloroquine (HCQ) synthesis . Ether-linked derivatives (e.g., phenoxyethoxyethanol) are synthesized via straightforward etherification but may lack the stereochemical complexity of cyclohexyl derivatives .
Application Trends: Cyclohexyl-substituted ethanolamines are understudied in medicinal chemistry but share structural motifs with bioactive amines (e.g., cyclohexylamine in antiviral agents). Ethanolamine derivatives with bulky substituents (e.g., tetramethylbutylphenoxy) are commonly used in industrial solvents or surfactants due to their amphiphilic nature .
Biological Activity
2-[(4-Ethylcyclohexyl)amino]ethan-1-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity involves examining its interaction with various biological targets, pharmacokinetics, and the implications of its structural characteristics.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 181.28 g/mol. Its structure features an ethylcyclohexyl group attached to an aminoethanol backbone, which may influence its interaction with biological systems.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Receptor Interaction : Similar compounds have shown affinity for various receptors, including dopamine and serotonin receptors, suggesting that this compound may exhibit similar interactions .
- Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, impacting physiological processes.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests it has favorable absorption characteristics and the ability to cross the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) activity .
Antimicrobial Activity
A study evaluating the antimicrobial properties of related compounds indicates that derivatives of cyclohexylamines often demonstrate significant activity against both Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, its structural similarities suggest potential efficacy in this area .
Case Studies
- Dopaminergic Activity : In studies involving compounds structurally related to this compound, significant dopaminergic activity was observed. This indicates a potential role in neuropharmacology, particularly concerning disorders like Parkinson's disease .
- Antidepressant Effects : Some analogs have shown promise as antidepressants by modulating serotonin receptors. The potential for this compound to influence mood disorders warrants further investigation .
Data Table: Biological Activity Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
